A-Z Guide to 1-Chloroisoquinoline-5-carboxylic Acid: Synthesis, Reactivity, and Applications
A-Z Guide to 1-Chloroisoquinoline-5-carboxylic Acid: Synthesis, Reactivity, and Applications
An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals
Abstract
1-Chloroisoquinoline-5-carboxylic acid is a highly functionalized heterocyclic compound that has garnered significant attention as a versatile building block in medicinal chemistry and materials science. Its unique structural arrangement, featuring a reactive chlorine atom at the 1-position and a carboxylic acid group on the benzene ring, provides two distinct points for molecular elaboration. This guide offers a comprehensive overview of this compound, consolidating its core properties, synthesis, chemical reactivity, and key applications, with a particular focus on its role in the development of novel therapeutics.
Core Compound Identification and Properties
CAS Number and Nomenclature
The definitive Chemical Abstracts Service (CAS) Registry Number for the hydrochloride salt of this compound is 223671-54-3 .[1] It is systematically named 1-Chloroisoquinoline-5-carboxylic acid.
Physicochemical Properties
The inherent properties of a compound are critical for designing synthetic routes and predicting its behavior in biological systems. The carboxylic acid moiety generally imparts high boiling points due to strong intermolecular hydrogen bonding and confers water solubility to smaller molecules.[2] However, the larger, nonpolar isoquinoline scaffold of this specific compound reduces its miscibility in aqueous solutions.[2]
Table 1: Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 223671-54-3 (HCl salt) | [1] |
| Molecular Formula | C10H6ClNO2 | Biosynth[3] |
| Molecular Weight | 207.61 g/mol | Biosynth[3] |
| Appearance | White to light yellow powder/crystal | Based on related compounds |
| Solubility | Generally soluble in organic solvents like ethanol, toluene, and diethyl ether.[2] | [2] |
Synthesis and Manufacturing
Conceptual Synthetic Workflow
A multistep synthesis is often required for complex heterocyclic compounds. The following diagram illustrates a conceptual pathway, which is a standard approach in organic synthesis for this class of molecules.
Caption: Conceptual workflow for the synthesis of 1-Chloroisoquinoline-5-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on the well-established synthesis of 1-chloroisoquinoline from isoquinoline-N-oxide and adapted for the target molecule.[4]
Step 1: N-Oxidation of a 5-carboxy-isoquinoline precursor.
-
Dissolve the starting isoquinoline derivative in a suitable solvent like acetic acid.
-
Add an oxidizing agent, such as hydrogen peroxide or m-CPBA, portion-wise at room temperature.
-
Heat the reaction mixture to approximately 70-80 °C and monitor for completion using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and neutralize it to precipitate the N-oxide product.
-
Filter, wash with cold water, and dry the crude product.
Step 2: Chlorination of the Isoquinoline-N-oxide derivative.
-
Under ice-bath cooling conditions, slowly add phosphoryl chloride (POCl3) dropwise to the isoquinoline-N-oxide derivative from the previous step.[4]
-
After the addition is complete, heat the reaction mixture to reflux (approximately 105 °C) and maintain for several hours to overnight.[4]
-
Carefully remove the excess phosphoryl chloride by distillation under reduced pressure.[4]
-
Quench the residue by slowly adding it to ice water.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the final compound using silica gel column chromatography.
Chemical Reactivity and Drug Design Insights
The true value of 1-Chloroisoquinoline-5-carboxylic acid lies in its dual reactivity. The two functional groups—the chloro and the carboxylic acid—serve as orthogonal handles for building molecular complexity.
The Role of the Carboxylic Acid Group
The carboxylic acid moiety is a "privileged structure" in drug design, often engaging in critical charge-charge interactions with biological targets.[5] However, its acidic nature can sometimes lead to poor membrane permeability and metabolic instability.[5] In drug development, this group can be:
-
Maintained: To interact with specific amino acid residues (e.g., arginine, lysine) in a protein's active site.
-
Modified: Converted into esters or amides to improve cell permeability (prodrug strategy).
-
Replaced: Substituted with bioisosteres—functionalities with similar physicochemical properties but different metabolic profiles—such as tetrazoles or hydroxamic acids, to mitigate toxicity or improve pharmacokinetics.[5][6]
The Reactivity of the 1-Chloro Group
The chlorine atom at the C1 position of the isoquinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the adjacent ring nitrogen. This makes it an excellent electrophilic site for coupling reactions. It is frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds with various boronic acids and esters.[7][8]
Caption: Key reaction pathways for 1-Chloroisoquinoline-5-carboxylic acid.
Applications in Research and Drug Development
This scaffold is a key intermediate in the synthesis of a wide range of biologically active molecules. Its structure allows for precise functionalization, making it invaluable for creating libraries of compounds for high-throughput screening.
-
Kinase Inhibitors: Many kinase inhibitors, used in cancer therapy, feature heterocyclic cores. The isoquinoline scaffold can be elaborated using the chloro and carboxylic acid handles to target the ATP-binding pocket of specific kinases.[9]
-
Antiviral Agents: Substituted isoquinolines have shown promise as inhibitors of viral replication complexes. For instance, 5-Chloroisoquinoline-1-carboxylic acid has been identified as an inhibitor of the NS5A replication complex, relevant to RNA viruses.[3]
-
Antiproliferative Compounds: The related 1-chloroisoquinoline is used to prepare aminoisoquinolinylurea derivatives that exhibit antiproliferative activity against melanoma cell lines.[10]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount. Based on data for structurally similar compounds like 1-chloroisoquinoline and various quinolinecarboxylic acids, the following precautions should be observed.
-
Hazards: The compound is likely to be an irritant, causing skin, eye, and respiratory system irritation.[11][12][13] Harmful if swallowed or in contact with skin.[14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14][15] A dust mask (e.g., N95) is recommended when handling the solid.[8]
-
Handling: Use in a well-ventilated area or under a fume hood.[14] Avoid formation of dust and aerosols.[11] Wash hands thoroughly after handling.[15][16]
-
Storage: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed and store under an inert gas, as the compound may be sensitive to air and moisture.[11][16] Refrigerated storage is often recommended.[15]
Conclusion
1-Chloroisoquinoline-5-carboxylic acid is more than just a chemical intermediate; it is a strategic tool for molecular design. Its dual-functional nature provides chemists with a robust platform for creating diverse and complex molecules with significant potential in pharmacology and materials science. Understanding its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its unique chemical architecture for innovation.
References
-
LookChem. (n.d.). 1-Chloroisoquinoline. Retrieved from [Link]
-
MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]
-
2a biotech. (n.d.). 1-CHLOROISOQUINOLINE-5-CARBOXYLIC ACID HYDROCHLORIDE. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-chloroisoquinoline-5-carboxylic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). 1-Chloroisoquinoline-5-carboxylic Acid: A Versatile Intermediate for Specialty Chemical Development. Retrieved from [Link]
-
American Elements. (n.d.). 1-Chloroisoquinoline-5-carbonitrile | CAS 1231761-23-1. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Isoquinoline, 1-chloro- | C9H6ClN | CID 140539. Retrieved from [Link]
-
PubMed Central - NIH. (2012). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]
-
Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 1-Chloro-5-methoxy-isoquinoline-4-carboxylic acid | C11H8ClNO3. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]
Sources
- 1. 2abiotech.net [2abiotech.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biosynth.com [biosynth.com]
- 4. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-氯异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1-氯异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1-chloroisoquinoline-5-carboxylic acid [myskinrecipes.com]
- 10. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 11. file1.lookchem.com [file1.lookchem.com]
- 12. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. tcichemicals.com [tcichemicals.com]
